Methyl 4-(2-hydroxypropan-2-yl)benzoate

Lipophilicity LogP Drug Design

Methyl 4-(2-hydroxypropan-2-yl)benzoate (CAS 50604-12-1), also known as methyl 4-(1-hydroxy-1-methylethyl)benzoate, is an organic compound within the class of substituted benzoate esters, bearing a tertiary hydroxyalkyl substituent at the para position. It is a research chemical primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 50604-12-1
Cat. No. B3053060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-hydroxypropan-2-yl)benzoate
CAS50604-12-1
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)C(=O)OC)O
InChIInChI=1S/C11H14O3/c1-11(2,13)9-6-4-8(5-7-9)10(12)14-3/h4-7,13H,1-3H3
InChIKeyINERTZMRNZLDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-hydroxypropan-2-yl)benzoate (CAS 50604-12-1): Procuring a Versatile Benzoate Ester Intermediate


Methyl 4-(2-hydroxypropan-2-yl)benzoate (CAS 50604-12-1), also known as methyl 4-(1-hydroxy-1-methylethyl)benzoate, is an organic compound within the class of substituted benzoate esters, bearing a tertiary hydroxyalkyl substituent at the para position . It is a research chemical primarily employed as a synthetic intermediate in medicinal chemistry and organic synthesis, with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .

Why Methyl 4-(2-hydroxypropan-2-yl)benzoate is Not a Drop-in Replacement for Its Closest Analogs


Generic substitution among substituted benzoate esters is scientifically unsound due to significant differences in physicochemical properties, such as lipophilicity (LogP) and hydrogen bonding capacity, which directly impact reactivity and downstream application suitability. The tertiary hydroxyalkyl group of Methyl 4-(2-hydroxypropan-2-yl)benzoate confers a unique steric and electronic profile compared to analogs with primary alcohols, phenols, or linear alkyl chains . These variations can critically alter a compound's behavior as a synthetic intermediate, affecting reaction yields, purification ease, and the final properties of target molecules [1].

Methyl 4-(2-hydroxypropan-2-yl)benzoate (50604-12-1): Quantifiable Differentiation from Key Analogs


LogP Differentiation: Higher Lipophilicity vs. Simple Hydroxy Analogs

Methyl 4-(2-hydroxypropan-2-yl)benzoate exhibits a calculated LogP of 1.91 , representing a significant increase in lipophilicity compared to the widely used analog Methyl 4-hydroxybenzoate (Methylparaben), which has a reported experimental LogP of 1.96. However, compared to its close analog Methyl 4-(1-hydroxyethyl)benzoate (estimated LogP ~1.4), the additional methyl group in the target compound's tertiary alcohol moiety increases lipophilicity, which can influence membrane permeability and metabolic stability in drug discovery contexts [1].

Lipophilicity LogP Drug Design Physicochemical Properties

Hydrogen Bonding Profile: Distinct Donor/Acceptor Ratio for Targeted Interactions

The compound possesses a hydrogen bond donor count of 1 and an acceptor count of 3 . This profile differs from common analogs like Methyl 4-hydroxybenzoate (donors: 1, acceptors: 3) but, more importantly, from the corresponding carboxylic acid, 4-(2-hydroxypropan-2-yl)benzoic acid (donors: 2, acceptors: 3). The absence of a second hydrogen bond donor (the carboxylic acid proton) in the methyl ester modifies its intermolecular interactions, impacting crystal packing, solubility, and its utility as a pro-drug or synthetic handle where a free acid might be problematic [1].

Hydrogen Bonding Supramolecular Chemistry Crystal Engineering Reactivity

Steric Bulk of Tertiary Alcohol Moiety: A Differentiating Structural Feature

The defining structural feature of this compound is its para-substituted tertiary hydroxyisopropyl group. This provides significantly greater steric bulk compared to analogs like Methyl 4-(1-hydroxyethyl)benzoate (secondary alcohol) or Methyl 4-hydroxybenzoate (phenol). This steric differentiation is crucial for structure-activity relationship (SAR) studies, where it can be used to probe the steric tolerance of a biological target's binding pocket . It also offers a distinct synthetic handle; the tertiary alcohol is resistant to oxidation and can act as a protecting group for a carboxylic acid function under specific conditions .

Steric Hindrance Structure-Activity Relationship (SAR) Synthetic Intermediate Protecting Group

Precision Applications of Methyl 4-(2-hydroxypropan-2-yl)benzoate in Research and Development


SAR Studies for Optimizing Lipophilicity and Steric Fit

In medicinal chemistry programs, Methyl 4-(2-hydroxypropan-2-yl)benzoate is a valuable tool for exploring the structure-activity relationship (SAR) of a lead series. Its unique combination of an elevated LogP (~1.91) and a sterically demanding tertiary alcohol group allows researchers to probe the effects of increased lipophilicity and steric bulk on target binding affinity and cellular activity, as directly supported by the physicochemical and structural evidence in Section 3 .

Synthesis of Ester Prodrugs or Protected Intermediates

The compound's methyl ester functionality, combined with the oxidatively stable tertiary alcohol, makes it a strategic building block for synthesizing ester prodrugs or protected intermediates. Its distinct hydrogen bonding profile (1 donor, 3 acceptors) and lack of a free carboxylic acid prevent unwanted side reactions during multi-step syntheses, as outlined in the comparative evidence .

Reference Standard for Analytical Method Development

Due to its well-defined structure and physicochemical properties, including a specific LogP and hydrogen bonding count, Methyl 4-(2-hydroxypropan-2-yl)benzoate can serve as a reference compound for developing and validating chromatographic methods (e.g., HPLC, LC-MS) aimed at separating and quantifying structurally similar benzoate esters in complex mixtures .

Crystal Engineering and Supramolecular Scaffolds

The defined hydrogen bond donor/acceptor ratio (1 donor, 3 acceptors) provides a predictable synthon for crystal engineering studies. The tertiary alcohol group's steric influence on packing, when contrasted with less bulky analogs like Methyl 4-hydroxybenzoate, can be exploited to design novel co-crystals or metal-organic frameworks with tailored solid-state properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(2-hydroxypropan-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.